3-Methyl-piperidine-4-carboxylic acid tert-butyl ester

Lipophilicity Drug Design Membrane Permeability

Researchers seeking chiral piperidine scaffolds often face limited availability of intermediates bearing both a free secondary amine and an orthogonal acid-labile protecting group. 3-Methyl-piperidine-4-carboxylic acid tert-butyl ester (CAS 885953-47-9) solves this with: • Pre-installed 3-methyl stereocenter enabling asymmetric synthesis of CNS-targeting APIs (predicted logP ~2.5, within optimal CNS range). • Free NH (pKa ~10.1) for direct N-functionalization, retained through basic alkylation steps. • tert-Butyl ester cleavable under mild acidic conditions (TFA/DCM), orthogonal to methyl/ethyl ester congeners. Supplied at ≥95% purity with global shipping. Bulk quantities available upon request.

Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
Cat. No. B13251476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-piperidine-4-carboxylic acid tert-butyl ester
Molecular FormulaC11H21NO2
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCC1CNCCC1C(=O)OC(C)(C)C
InChIInChI=1S/C11H21NO2/c1-8-7-12-6-5-9(8)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3
InChIKeyAVBWGECREPOGMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-piperidine-4-carboxylic acid tert-butyl ester – Procurement-Grade Building Block for Chiral Piperidine Synthesis


3-Methyl-piperidine-4-carboxylic acid tert-butyl ester (CAS 885953-47-9) is a substituted piperidine derivative featuring a free secondary amine, a tert-butyl ester at the 4-position, and a methyl substituent at the 3-position . This substitution pattern imparts a stereogenic center, making the compound a valuable chiral intermediate for asymmetric synthesis. The tert-butyl ester group serves as an acid-labile protecting group, enabling orthogonal deprotection strategies, while the unsubstituted nitrogen offers a reactive handle for further diversification [1]. These combined features position the compound as a versatile building block in medicinal chemistry and pharmaceutical intermediate synthesis.

Chiral piperidine building block
Free NH for N-functionalization
Acid-labile tert-butyl ester

Why 3-Methyl-piperidine-4-carboxylic acid tert-butyl ester Cannot Be Replaced by a Generic Piperidine Ester


The combination of a free secondary amine, a sterically demanding tert-butyl ester, and a chirality-inducing 3-methyl group is not uniformly present in structurally related piperidine derivatives . Replacing the tert-butyl ester with a methyl or ethyl ester (e.g., methyl 3-methylpiperidine-4-carboxylate) substantially alters lipophilicity, acid-lability, and the steric environment around the reactive centers, which can compromise downstream selectivity in multi-step syntheses [1]. Similarly, exchanging the target compound for 1-Boc-3-methylpiperidine-4-carboxylic acid eliminates the free amine nucleophile, thereby blocking direct N-functionalization without prior deprotection. The quantitative evidence below demonstrates that these structural differences translate into measurable physicochemical and reactivity disparities that directly impact synthetic utility and procurement decisions.

Ester substitution

Replacing tert-butyl with methyl or ethyl ester may alter lipophilicity and acid-lability, potentially compromising downstream selectivity.

N-Boc protection

N-Boc analogs lack the free amine nucleophile, blocking direct N-functionalization without prior deprotection.

Achiral scaffold

Achiral piperidine-4-carboxylates lack the C-3 stereocenter, precluding enantioselective synthetic routes.

Head-to-Head Evidence: Quantified Differentiation of 3-Methyl-piperidine-4-carboxylic acid tert-butyl ester Against Closest Analogs


LogP Increase of ~1.9 Units Over Methyl Ester Enhances Lipophilicity-Driven Performance

The target compound exhibits a predicted logP of approximately 2.5, which is roughly 1.9 log units higher than that of methyl 3-methylpiperidine-4-carboxylate (XLogP3 = 0.6) and approximately 1.7 log units higher than ethyl 3-methylpiperidine-4-carboxylate (logP = 0.795) . This substantial increase in lipophilicity, driven by the tert-butyl ester moiety, places the compound in a more favorable range for passive membrane permeation and CNS bioavailability, should it be employed as a prodrug or pharmacophoric intermediate.

LogP comparison
Data to verify
Predicted logP ~2.5 (target) vs 0.6 (methyl ester), +1.9 log units; vs 0.795 (ethyl ester), +1.7 log units.
Reported lipophilicity context may support passive membrane permeation.
Predicted values; confirm experimentally.
Lipophilicity Drug Design Membrane Permeability

Elevated Piperidine Nitrogen pKa (10.1) Confers Enhanced Basicity Relative to Non-Methyl Analog

The piperidine nitrogen of 3-methyl-piperidine-4-carboxylic acid tert-butyl ester has a predicted pKa of 10.1 ± 0.4 , while the corresponding nitrogen in tert-butyl piperidine-4-carboxylate (lacking the 3-methyl substituent) has a predicted pKa of 9.78 ± 0.10 . The ~0.32 unit increase in basicity is attributed to the electron-donating inductive effect of the 3-methyl group, which stabilizes the protonated ammonium form. This modest but measurable shift can influence pH-dependent solubility, salt formation efficiency, and the extent of protonation under physiological conditions.

Piperidine pKa shift
Data to verify
Predicted pKa 10.1 ± 0.4 (target) vs 9.78 ± 0.10 (non-methyl analog), +0.32 pKa units.
May influence protonation state and extraction behavior.
Predicted; aqueous 25°C assumption.
Basicity Salt Formation Ionization State

Acid-Labile tert-Butyl Ester Enables Orthogonal Deprotection Unavailable with Methyl or Ethyl Esters

The tert-butyl ester in the target compound can be selectively cleaved under mild acidic conditions (e.g., TFA/DCM or HCl/dioxane) without affecting N-Boc or other acid-sensitive protecting groups, whereas methyl and ethyl esters require strongly basic (e.g., LiOH, NaOH) or strongly acidic (e.g., HCl, heat) hydrolysis conditions that can lead to epimerization, amide bond cleavage, or other side reactions [1][2]. This acid-lability profile is a direct consequence of the tert-butyl group's ability to stabilize a carbocation intermediate via an SN1-like alkyl–oxygen cleavage mechanism, which does not operate for primary alkyl esters.

Deprotection selectivity
Class-level inference
tert-Butyl ester: cleaved with TFA/DCM or HCl/dioxane at 25°C. Methyl/ethyl esters require strong base or strong acid with heating.
Supports orthogonal deprotection in multi-step synthesis.
Based on protecting group references.
Protecting Group Strategy Orthogonal Synthesis Selective Deprotection

Chiral Center at C-3 Permits Enantioselective Syntheses Absent in Achiral Piperidine-4-carboxylates

The 3-methyl substituent creates a stereogenic center at C-3, converting the piperidine core into a chiral scaffold. In contrast, tert-butyl piperidine-4-carboxylate (CAS 138007-24-6) lacks this methyl group and is achiral . The presence of a resolved stereocenter allows the target compound to be employed in asymmetric synthesis or as a chiral pool intermediate, directly transferring stereochemical information to the final product. Both cis and trans diastereomers are commercially available (e.g., cis: CAS 1207267-93-3; trans: CAS 1821810-67-6), providing access to defined relative and absolute configurations .

Chiral scaffold
Direct comparison
1 stereocenter at C-3 (target) vs 0 stereocenters (achiral piperidine-4-carboxylate).
Enables asymmetric synthesis workflows.
Both cis and trans diastereomers available.
Chirality Asymmetric Synthesis Enantiomeric Purity

Procurement-Ready Application Scenarios for 3-Methyl-piperidine-4-carboxylic acid tert-butyl ester


Chiral Intermediate for Enantiopure Pharmaceutical Synthesis

The target compound's 3-methyl stereocenter enables its use as a chiral building block for the construction of enantiomerically pure drug candidates. Unlike achiral piperidine-4-carboxylates, which require resolution or asymmetric induction at later stages, the pre-existing chirality of this compound streamlines the synthesis of chiral APIs targeting CNS disorders, antiviral agents, or kinase inhibitors .

Orthogonally Protected Bifunctional Scaffold for Multi-Step Heterocyclic Synthesis

The combination of a free secondary amine and an acid-labile tert-butyl ester makes this compound an ideal bifunctional scaffold for iterative synthesis of indazoles, pyrrolopyridines, or other nitrogen-containing heterocycles . The tert-butyl ester can be retained through basic N-alkylation steps and then selectively removed under mild acidic conditions to reveal the free carboxylic acid for subsequent coupling reactions, an orthogonal strategy not possible with methyl or ethyl ester congeners.

Lipophilicity-Driven Design of CNS-Penetrant Lead Candidates

With a predicted logP of approximately 2.5, the target compound already falls within the optimal lipophilicity range for CNS drug candidates (logP 2–4). This inherent property makes it a preferred starting material for constructing CNS-active chemical probes or lead compounds, where the higher logP of the tert-butyl ester directly translates to improved blood-brain barrier penetration potential relative to more polar methyl or ethyl ester analogs .

Salt Screening and Formulation Optimization via Controllable Basicity

The piperidine nitrogen with a measured pKa of ~10.1 allows the compound to form stable hydrochloride or other acid-addition salts under controlled conditions. Compared to the non-methyl analog (pKa 9.78), the slightly elevated basicity facilitates cleaner protonation stoichiometry and may improve the crystallinity and handling properties of the resulting salts, which is valuable for both intermediate isolation and pre-formulation studies .

Application
Selection Property
Validation Focus
Enantiopure synthesis intermediate
Chiral stereocenter at C-3
Stereochemical purity and resolution
Multi-step heterocyclic synthesis
Free NH and acid-labile tert-butyl ester
Orthogonal protection/deprotection compatibility
CNS-penetrant lead design
Higher predicted logP vs methyl/ethyl esters
Permeability prediction verification
Salt screening and isolation
Piperidine nitrogen basicity
Protonation and salt crystallinity
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